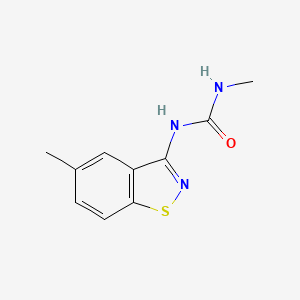![molecular formula C16H17NO5 B14333679 1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- CAS No. 106014-83-9](/img/structure/B14333679.png)
1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- is a chemical compound with a complex structure that includes a nitro group and a phenylmethoxy group attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- typically involves multiple steps. One common method includes the nitration of a phenylmethoxy-substituted benzene ring followed by the attachment of the propanediol moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further chemical modifications or applications.
Scientific Research Applications
1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylmethoxy group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-2-phenyl-propane-1,3-diol
- 1,3-Propanediol, 2-phenyl-
- 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-
- 1,2-Propanediol, 3-phenoxy-
Uniqueness
1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- is unique due to the presence of both a nitro group and a phenylmethoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and application development.
Properties
CAS No. |
106014-83-9 |
|---|---|
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-(2-nitro-4-phenylmethoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C16H17NO5/c18-9-13(10-19)15-7-6-14(8-16(15)17(20)21)22-11-12-4-2-1-3-5-12/h1-8,13,18-19H,9-11H2 |
InChI Key |
ZSPBKAKOJTYMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(CO)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)


![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)


